5-Fluorouracil-6-d1 chemical properties and structure
5-Fluorouracil-6-d1 chemical properties and structure
An In-Depth Technical Guide to 5-Fluorouracil-6-d1: Properties, Synthesis, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 5-Fluorouracil-6-d1 (5-FU-d1), a deuterated isotopologue of the widely used antineoplastic agent 5-Fluorouracil (5-FU). Designed for researchers, chemists, and drug development professionals, this document delves into the core chemical properties, structure, synthesis, and critical applications of 5-FU-d1, with a focus on its utility in metabolic research and as an internal standard in quantitative bioanalysis.
Introduction: The Significance of Isotopic Labeling
5-Fluorouracil (5-FU) has been a cornerstone of chemotherapy regimens for several decades, particularly for solid tumors such as colorectal, breast, and gastric cancers.[1][2][3] Its mechanism of action involves the inhibition of thymidylate synthase (TS) and incorporation into DNA and RNA, ultimately leading to cell death.[3][4][5] To better understand its pharmacokinetics, metabolism, and accurately quantify its concentration in biological matrices, stable isotope-labeled internal standards are indispensable.
5-Fluorouracil-6-d1 is the deuterated analog of 5-FU, where the hydrogen atom at the 6th position of the pyrimidine ring is replaced by a deuterium atom. This substitution results in a molecule that is chemically identical to 5-FU in its reactivity but possesses a higher mass. This key difference makes it an ideal internal standard for mass spectrometry-based quantification, as it co-elutes with the unlabeled drug during chromatography but is distinguishable by its mass-to-charge ratio (m/z).[6][7] Furthermore, its use is pivotal in metabolic studies to trace the fate of the parent drug without the complications of radioisotope handling.[8]
Chemical Structure and Physicochemical Properties
The core structure of 5-FU-d1 is a pyrimidine ring, a foundational component of nucleobases. The strategic placement of a fluorine atom at position 5 is critical to its anticancer activity, while the deuterium at position 6 provides the isotopic label.
Structural Representation
Caption: Chemical structure of 5-Fluorouracil-6-d1 with atom numbering.
Physicochemical Data Summary
The introduction of deuterium slightly increases the molecular weight but does not significantly alter other physicochemical properties like solubility or pKa compared to 5-FU.
| Property | Value | Source |
| CAS Number | 90344-84-6 | [9][10][11] |
| Molecular Formula | C₄H₂DFN₂O₂ | [11][12] |
| Molecular Weight | 131.08 g/mol | [9][11][12] |
| Appearance | White Solid | [11] |
| Isotopic Purity | Typically ≥99% | [9] |
| Storage | 2-8°C, Refrigerator | [11] |
| Synonyms | 5-Fluoro-2,4(1H,3H)pyrimidinedione-d1, 5-FU-d1 | [11][12] |
Synthesis Pathway
The synthesis of 5-FU-d1 is not commonly detailed in standard literature but can be inferred from established methods for synthesizing 5-FU.[13] A common industrial route involves the direct fluorination of uracil. To produce the deuterated analog, a plausible approach would involve the synthesis of 6-deuterated uracil as a key intermediate, followed by fluorination.
Conceptual Synthesis Workflow
The rationale behind this multi-step process is to introduce the deuterium label at a stable position early in the synthesis before performing the more reactive fluorination step.
Caption: A plausible synthetic workflow for 5-Fluorouracil-6-d1.
Core Applications in Research and Development
The primary value of 5-FU-d1 lies in its application where distinguishing it from the endogenous or administered unlabeled 5-FU is critical.
Pharmacokinetic and Metabolic Studies
5-FU undergoes extensive and rapid catabolism in the body, primarily initiated by the enzyme dihydropyrimidine dehydrogenase (DPD).[14][15] DPD deficiency can lead to severe toxicity.[3][6] Using 5-FU-d1 allows researchers to administer the labeled drug and trace its conversion into various metabolites, such as 5,6-dihydro-5-fluorouracil (DHFU), without interference from the unlabeled drug.[5] This is crucial for understanding individual patient metabolism and developing strategies to mitigate toxicity.[8]
Caption: Catabolic and anabolic pathways of 5-Fluorouracil.
Gold Standard for Quantitative Bioanalysis
In therapeutic drug monitoring (TDM) and pharmacokinetic studies, the accurate measurement of drug concentrations in biological fluids like plasma is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for its sensitivity and specificity.[16][17][18]
Causality: The ideal internal standard (IS) for LC-MS/MS should behave identically to the analyte during sample extraction, chromatography, and ionization, but be distinguishable by the mass spectrometer. A stable isotope-labeled (SIL) compound like 5-FU-d1 is the "gold standard" IS. It has nearly identical retention time and ionization efficiency as 5-FU but does not suffer from the ion suppression or enhancement effects that a different chemical entity (analog IS) might.[7] This ensures the highest possible accuracy and precision in quantification.[6]
Experimental Protocol: Quantification of 5-FU in Human Plasma using LC-MS/MS
This protocol provides a self-validating system for the accurate determination of 5-FU concentrations, a critical component of TDM for patients undergoing chemotherapy.
Objective
To accurately quantify the concentration of 5-Fluorouracil in human plasma samples using a validated UPLC-MS/MS method with 5-Fluorouracil-6-d1 as the internal standard.
Materials and Reagents
-
5-Fluorouracil (Analyte)
-
5-Fluorouracil-6-d1 (Internal Standard, IS)
-
Human Plasma (K₂EDTA)
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ethyl Acetate (LC-MS Grade)
-
2-Propanol (LC-MS Grade)
-
Ultrapure Water
Step-by-Step Methodology
-
Preparation of Stock and Working Solutions:
-
Prepare 1 mg/mL stock solutions of 5-FU and 5-FU-d1 in methanol.
-
From the stock solutions, prepare a series of 5-FU working solutions (for calibration curve and quality controls) and a single 5-FU-d1 working solution (e.g., 1 µg/mL) by serial dilution with 50:50 methanol:water.
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
Rationale: LLE is chosen to efficiently remove proteins and phospholipids from the plasma matrix, which can cause significant ion suppression and contaminate the MS system.
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the 5-FU-d1 IS working solution. Vortex briefly.
-
Add 500 µL of extraction solvent (e.g., 10:1 ethyl acetate:2-propanol).[19]
-
Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of mobile phase A. Vortex to dissolve.
-
-
UPLC-MS/MS Analysis:
-
Rationale: A reversed-phase C18 column is used to retain the polar 5-FU. A gradient elution ensures a sharp peak shape and separation from matrix components. Negative ion mode ESI is selected for its high sensitivity for deprotonating the acidic N-H groups of 5-FU.
-
UPLC System: Waters Acquity UPLC or equivalent
-
Column: Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm[20]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Gradient: 5% B (0-0.5 min), 5-95% B (0.5-3.0 min), 95% B (3.0-4.0 min), 95-5% B (4.0-4.1 min), 5% B (4.1-5.0 min)
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple Quadrupole (e.g., Sciex, Waters)
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MRM Transitions:
-
5-FU: 129.0 > 42.0 [m/z, M-H]⁻
-
5-FU-d1 (IS): 130.0 > 42.0 [m/z, M-H]⁻
-
-
Data Analysis: Quantify by calculating the peak area ratio of the analyte (5-FU) to the internal standard (5-FU-d1). Construct a calibration curve using weighted (1/x²) linear regression.
-
Bioanalytical Workflow Diagram
Caption: Workflow for the bioanalysis of 5-FU using 5-FU-d1 as an internal standard.
Conclusion
5-Fluorouracil-6-d1 is a vital tool for the pharmaceutical and clinical research communities. Its role as a stable isotope-labeled internal standard ensures the highest fidelity in quantitative bioanalysis, which is critical for the safe and effective administration of 5-FU. Furthermore, its application in metabolic research provides invaluable insights into the drug's disposition and the enzymatic pathways that govern its efficacy and toxicity. The methodologies and principles outlined in this guide underscore the importance of precision and scientific rigor in the development and monitoring of chemotherapeutic agents.
References
-
Pharmaffiliates. (n.d.). 5-Fluorouracil-6-d1. Retrieved from [Link][11]
-
Shani, J., Wolf, W., Schlesinger, T., Atkins, H. L., Casella, V. R., Fowler, J. S., Greenberg, D., Ido, T., Lambrecht, R. M., MacGregor, R., Mantescu, C., Neirinckx, R., Sodd, V., Som, P., & Wolf, A. P. (1978). Metabolic and distribution studies with radiolabeled 5-fluorouracil. International Journal of Nuclear Medicine and Biology, 5(1), 19-28. Retrieved from [Link][8]
-
Dewei Na. (n.d.). 5-Fluorouracil-6-d1. Retrieved from [Link][12]
-
Al-Tannak, N. F., & Al-Hassawi, N. A. (2014). A review of analytical methods for the determination of 5-fluorouracil in biological matrices. Journal of Chemical and Pharmaceutical Research, 6(5), 1044-1050. Retrieved from [Link][16]
-
Scacheri, P. C., & Jigmond, M. J. (2006). Improved Chemical Syntheses of 5,6-Dihydro-5-fluorouracil. Organic letters, 8(26), 6003–6005. Retrieved from [Link][4]
-
National Center for Biotechnology Information. (n.d.). 5-Fluorouracil. PubChem. Retrieved from [Link][21]
-
Breda, M., & Barattè, S. (2000). A review of analytical methods for the determination of 5-fluorouracil in biological matrices. Chromatographia, 51(Suppl. 1), S225-S232. Retrieved from [Link][22]
-
Zhao, L., Zhang, Y. B., Liu, Y., Wang, Y. Q., Song, Y. L., & Zhang, Z. R. (2010). Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. Archiv der Pharmazie, 343(6), 332-338. Retrieved from [Link][1]
-
Galarza, A. F., Valenti, V., Fages, C., Villani, P., Pisano, C., & Carminati, P. (2005). Improved analysis of 5-Fluorouracil and 5,6-dihydro-5-Fluorouracil by HPLC with diode array detection for determination of cellular dihydropyrimidine dehydrogenase activity and pharmacokinetic profiling. Therapeutic Drug Monitoring, 27(3), 362-368. Retrieved from [Link][23]
-
Pai, A., Jayachandran, E., Sidhan, S., & G, K. (2019). A High-Resolution Mass Spectrometry-Based Quantitative Metabolomic Workflow Highlights Defects in 5-Fluorouracil Metabolism in Cancer Cells with Acquired Chemoresistance. Metabolites, 9(10), 223. Retrieved from [Link][17]
-
Opletalová, V., & Pšenková, J. (2010). 5-Fluorouracil – Characteristics and Analytical Determination. Ceska a Slovenska Farmacie, 59(4), 151-158. Retrieved from [Link][24]
-
Wang, L., Wang, H., & Liu, H. (2011). Determination of 5-fluorouracil in 5-fluorouracil injection and human serum by HPLC. Journal of Food and Drug Analysis, 19(3), 321-326. Retrieved from [Link][25]
-
McLeod, H. L., Milne, L. H., & Johnston, S. J. (1999). 5-Fluorouracil metabolizing enzymes. Methods in Molecular Medicine, 28, 111-120. Retrieved from [Link][14]
-
Gan, B. K., Rullah, K., Yong, C. Y., & Tan, W. S. (2020). 1H-NMR and 13C-NMR spectra of 5-FA. ResearchGate. Retrieved from [Link][26]
-
Filace, F. (2013). Synthesis of New 5-Fluorouracil Photosensitiser Conjugates for use as Prodrugs in the Photodynamic Therapy for Cancer. DORAS | DCU Research Repository. Retrieved from [Link][27]
-
Andersen, M. K., Dimeski, G., Agnew, J. B., & Atherton, T. J. (2012). LC-MS/MS method for simultaneous analysis of uracil, 5,6-dihydrouracil, 5-fluorouracil and 5-fluoro-5,6-dihydrouracil in human plasma for therapeutic drug monitoring and toxicity prediction in cancer patients. Journal of Mass Spectrometry, 47(6), 759-766. Retrieved from [Link][19]
-
Yulianita, A., Ibrahim, S., & Harahap, Y. (2021). Development and validation of UPLC-MS/MS method for 5-Fluorouracil quantification in dried blood spot. Heliyon, 7(12), e08544. Retrieved from [Link][20]
-
National Institute of Standards and Technology. (n.d.). 5-Fluorouracil. NIST WebBook. Retrieved from [Link][28]
-
Liu, Y., Chen, Y., Wei, Y., & Zhang, H. (2013). Synthesis and Biological Evaluation of New 5-Fluorouracil-Substituted Ampelopsin Derivatives. Molecules, 18(10), 12896-12906. Retrieved from [Link][29]
-
Lee, S. B., Park, H., & Lee, D. Y. (2023). Synthesis of 5-Fluorouracil Polymer Conjugate and 19F NMR Analysis of Drug Release for MRI Monitoring. Polymers, 15(7), 1756. Retrieved from [Link][30]
-
ResearchGate. (n.d.). Structures of 5-fluorouracil and its prodrugs. Retrieved from [Link][31]
-
Aydin, H. H., Yasar, N., & Ceylan, A. (2016). Determination of 5-fluorouracil and dihydrofluorouracil levels by using a liquid chromatography-tandem mass spectrometry method for evaluation of dihydropyrimidine dehydrogenase enzyme activity. Journal of Oncological Sciences, 2(2), 37-43. Retrieved from [Link][18]
-
van Kuilenburg, A. B. P., & van Lenthe, H. (2004). Determination of 5-fluorouracil in plasma with HPLC-tandem mass spectrometry. Nederlands Tijdschrift voor Klinische Chemie en Laboratoriumgeneeskunde, 29, 236-239. Retrieved from [Link][6]
-
Patel, P. M., & Patel, N. J. (2023). Fluorouracil. StatPearls. Retrieved from [Link][2]
-
ResearchGate. (n.d.). Chemical structure of 5-fluorouracil. Retrieved from [Link][32]
-
Moore, A. Y. (2009). Clinical applications for topical 5-fluorouracil in the treatment of dermatological disorders. Journal of Dermatological Treatment, 20(6), 328-335. Retrieved from [Link][33]
-
ResearchGate. (n.d.). Metabolism of 5-fluorouracil (5-FU). Retrieved from [Link][5]
-
Miller, E. (1971). The metabolism and pharmacology of 5-fluorouracil. Journal of Surgical Oncology, 3(3), 309-315. Retrieved from [Link][34]
-
Miura, K., & Kinouchi, M. (2017). 5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs. Cancers, 9(5), 42. Retrieved from [Link][15]
-
Rosing, H., van der Vlist, J., Beijnen, J. H., & Schellens, J. H. M. (2011). Increasing tumoral 5-fluorouracil concentrations during a 5-day continuous infusion: a microdialysis study. Cancer Chemotherapy and Pharmacology, 67(3), 567-575. Retrieved from [Link][7]
-
Cano, J. P., Rigault, J. P., Aubert, C., Carcassonne, Y., & Seitz, J. F. (1979). Determination of 5-fluorouracil in plasma by GC/MS using an internal standard. Applications to pharmacokinetics. Bulletin du Cancer, 66(1), 67-74. Retrieved from [Link][35]
-
ResearchGate. (n.d.). Theoretical DFT and experimental NMR studies on uracil and 5-fluorouracil. Retrieved from [Link][36]
-
Malet-Martino, M. C., Martino, R., & Vialaneix, J. P. (1988). Direct 19F NMR spectroscopic observation of 5-fluorouracil metabolism in the isolated perfused mouse liver model. NMR in Biomedicine, 1(3), 113-120. Retrieved from [Link][37]
Sources
- 1. Synthesis and Bioevaluation of 5-Fluorouracil Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorouracil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Fluorouracil - Wikipedia [en.wikipedia.org]
- 4. Improved Chemical Syntheses of 5,6-Dihydro-5-fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. nvkc.nl [nvkc.nl]
- 7. Increasing tumoral 5-fluorouracil concentrations during a 5-day continuous infusion: a microdialysis study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic and distribution studies with radiolabeled 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. scbt.com [scbt.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. 5-Fluorouracil-6-d1_北京科量技术有限公司 [gjbzwzw.com]
- 13. 5-Fluorouracil synthesis - chemicalbook [chemicalbook.com]
- 14. 5-Fluorouracil metabolizing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. A review of analytical methods for the determination of 5-fluorouracil in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A High-Resolution Mass Spectrometry-Based Quantitative Metabolomic Workflow Highlights Defects in 5-Fluorouracil Metabolism in Cancer Cells with Acquired Chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Determination of 5-fluorouracil and dihydrofluorouracil levels by using a liquid chromatography-tandem mass spectrometry method for evaluation of dihydropyrimidine dehydrogenase enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. LC-MS/MS method for simultaneous analysis of uracil, 5,6-dihydrouracil, 5-fluorouracil and 5-fluoro-5,6-dihydrouracil in human plasma for therapeutic drug monitoring and toxicity prediction in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Development and validation of UPLC-MS/MS method for 5-Fluorouracil quantification in dried blood spot - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 5-Fluorouracil | C4H3FN2O2 | CID 3385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Improved analysis of 5-Fluorouracil and 5,6-dihydro-5-Fluorouracil by HPLC with diode array detection for determination of cellular dihydropyrimidine dehydrogenase activity and pharmacokinetic profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. jfda-online.com [jfda-online.com]
- 26. researchgate.net [researchgate.net]
- 27. doras.dcu.ie [doras.dcu.ie]
- 28. 5-Fluorouracil [webbook.nist.gov]
- 29. Synthesis and Biological Evaluation of New 5-Fluorouracil-Substituted Ampelopsin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Synthesis of 5-Fluorouracil Polymer Conjugate and 19F NMR Analysis of Drug Release for MRI Monitoring [mdpi.com]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
- 33. Clinical applications for topical 5-fluorouracil in the treatment of dermatological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. The metabolism and pharmacology of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. Determination of 5-fluorouracil in plasma by GC/MS using an internal standard. Applications to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. researchgate.net [researchgate.net]
- 37. Direct 19F NMR spectroscopic observation of 5-fluorouracil metabolism in the isolated perfused mouse liver model - PubMed [pubmed.ncbi.nlm.nih.gov]
